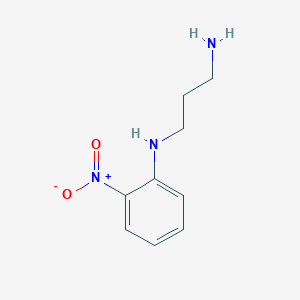

N-(3-Aminopropyl)-2-nitrobenzenamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-(2-nitrophenyl)propane-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c10-6-3-7-11-8-4-1-2-5-9(8)12(13)14/h1-2,4-5,11H,3,6-7,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGDDEYVTBKACE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NCCCN)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393857 | |

| Record name | 1,3-Propanediamine, N-(2-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145315-42-0 | |

| Record name | 1,3-Propanediamine, N-(2-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-Aminopropyl)-2-nitrobenzenamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSJ78WBX6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches for the Synthesis of N-(3-Aminopropyl)-2-nitrobenzenamine

The synthesis of N-(3-Aminopropyl)-2-nitrobenzenamine can be approached through several strategic pathways, primarily involving the formation of a carbon-nitrogen bond between a nitroaromatic precursor and an aliphatic diamine chain.

Novel Reaction Pathways and Conditions

The primary and most established route for synthesizing N-(3-Aminopropyl)-2-nitrobenzenamine is through nucleophilic aromatic substitution (SNAr). This reaction typically involves reacting an ortho-halonitrobenzene with 1,3-diaminopropane (B46017). The presence of the nitro group ortho to the halogen atom activates the aromatic ring, facilitating the displacement of the halide by the amine nucleophile.

A common precursor used in this pathway is 1-fluoro-2-nitrobenzene (B31998) or 1-chloro-2-nitrobenzene. The reaction with 1,3-diaminopropane, where one of the amino groups acts as the nucleophile, yields the desired product. wikipedia.orgrsc.org To ensure mono-substitution and prevent the formation of a bis-arylated diamine, the reaction conditions must be carefully controlled, often by using an excess of the diamine.

Table 1: Proposed Synthetic Pathways for N-(3-Aminopropyl)-2-nitrobenzenamine

| Precursor 1 | Precursor 2 | Reaction Type | Key Conditions |

|---|---|---|---|

| 1-Chloro-2-nitrobenzene | 1,3-Diaminopropane | Nucleophilic Aromatic Substitution | Excess 1,3-diaminopropane, heat |

An alternative, though potentially less selective, method is the direct N-alkylation of 2-nitroaniline (B44862) with a suitable 3-halopropylamine derivative. This approach requires a base to deprotonate the aniline (B41778) nitrogen, enhancing its nucleophilicity. psu.edu

Catalytic Systems in Primary Synthetic Routes

While the direct SNAr reaction often proceeds without a catalyst, certain C-N bond-forming reactions can be significantly enhanced by catalytic systems. For instance, Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, represents a powerful method for forming aryl amines from aryl halides. researchgate.net Although typically used for less activated aryl halides, this methodology could be adapted for the synthesis of N-substituted nitroanilines.

In the context of related transformations, various metallic catalysts are employed. For example, the reduction of nitroanilines to their corresponding phenylenediamines is effectively catalyzed by systems such as copper ferrite (B1171679) (CuFe2O4) nanoparticles or gold nanoparticles supported on silica (B1680970). nih.govnih.gov Should a synthetic route start from a dinitro precursor, chemoselective reduction of one nitro group can be achieved using catalysts like supported gold nanoparticles, which show high selectivity for nitro group reduction over other functional groups. springernature.com

Table 2: Potential Catalytic Systems for Related Syntheses

| Reaction Type | Catalyst System | Substrates | Product Type |

|---|---|---|---|

| C-N Cross-Coupling | Palladium-based catalysts (e.g., Pd(dppf)Cl2) | Aryl halides, Amines | Aryl Amines |

| Nitro Group Reduction | CuFe2O4 Nanoparticles with NaBH4 | 2-Nitroaniline | o-Phenylenediamine (B120857) nih.gov |

Derivatization and Functionalization Strategies of the Core Structure

The N-(3-Aminopropyl)-2-nitrobenzenamine molecule possesses three distinct reactive sites: the secondary amine, the terminal primary amine, and the nitro group. This multi-functionality allows for a wide range of derivatization and functionalization strategies.

Selective Modification of Amino and Nitro Moieties

Modification of Amino Groups: Both the primary and secondary amino groups can be targeted for derivatization. Standard protecting group chemistry can be employed to selectively functionalize one amine in the presence of the other. Acetylation with reagents like acetic anhydride (B1165640) can convert the primary amine to an amide, a common reaction for aromatic amines. wikipedia.org The primary amine can also be specifically targeted by derivatization reagents like o-phthalaldehyde (B127526) or phenyl isothiocyanate (PITC) for analytical purposes. shimadzu.com Furthermore, N-alkylation of the secondary amine can be achieved using alkyl halides in the presence of a base. psu.edu

Modification of the Nitro Group: The most significant transformation of the nitro moiety is its reduction to a primary amino group, which converts the parent molecule into N1-(3-aminopropyl)benzene-1,2-diamine. This reduction is a fundamental step in many synthetic sequences. youtube.com A variety of reagents can accomplish this, with the choice depending on the desired selectivity and the presence of other functional groups. Classic methods include the use of tin and concentrated hydrochloric acid or catalytic hydrogenation with H2 over palladium on carbon (Pd/C). chemguide.co.uk Iron in acidic medium (Fe/HCl) is also a widely used and mild method for this transformation. youtube.com For highly selective reductions, especially in the presence of other reducible groups, supported gold catalysts have proven effective. springernature.com

Regioselective Functionalization Techniques

The aromatic ring of N-(3-Aminopropyl)-2-nitrobenzenamine is susceptible to electrophilic aromatic substitution, with the regiochemical outcome dictated by the directing effects of the existing substituents. The N-(3-aminopropyl)amino group is a powerful activating ortho-, para-director, while the nitro group is a deactivating meta-director.

The combined influence of these two groups would strongly direct incoming electrophiles to the positions ortho and para to the amino group (positions 4 and 6) and meta to the nitro group (position 4). Therefore, electrophilic substitution reactions such as halogenation or nitration are expected to occur predominantly at the 4-position of the benzene (B151609) ring. The strong activating nature of the amino group typically dominates the directing effects.

Conversely, the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to it. This facilitates reactions where a nucleophile displaces a suitable leaving group from the ring, a principle that is key to the synthesis of the molecule itself. nih.gov

N-(3-Aminopropyl)-2-nitrobenzenamine as a Building Block in Organic Synthesis

N-(3-Aminopropyl)-2-nitrobenzenamine serves as a valuable and versatile building block, primarily due to the synthetic possibilities unlocked after the reduction of its nitro group. nih.govfrontiersin.org

The resulting N1-(3-aminopropyl)benzene-1,2-diamine is a classic o-phenylenediamine derivative. Such compounds are cornerstone precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. For instance, condensation of the o-diamine moiety with carboxylic acids or their derivatives leads to the formation of benzimidazoles. taylorandfrancis.com Reaction with α-dicarbonyl compounds yields quinoxalines, and oxidative cyclization can produce phenazines. uj.edu.pl

The presence of the aminopropyl side chain offers an additional site for synthetic elaboration. This terminal primary amine can be used to link the benzimidazole (B57391) or quinoxaline (B1680401) core to other molecules, polymers, or surfaces. This makes N-(3-Aminopropyl)-2-nitrobenzenamine an attractive starting material for the development of functional materials, ligands for metal complexes, and molecules of pharmaceutical interest.

Construction of Nitrogen-Containing Heterocyclic Scaffolds (e.g., Imidazolidinones, Azepanes)

The diamine functionality of reduced N-(3-Aminopropyl)-2-nitrobenzenamine is particularly useful for the synthesis of nitrogen-containing heterocycles.

Imidazolidinones:

Benzimidazolidinones, which are fused imidazolidinone-benzene ring systems, can be readily synthesized from N1-(3-aminopropyl)benzene-1,2-diamine. This transformation is typically achieved by reacting the ortho-diamine with a one-carbon carbonyl equivalent. Reagents such as phosgene, triphosgene, or 1,1'-carbonyldiimidazole (B1668759) (CDI) are effective for this cyclization. The reaction proceeds through the formation of an intermediate isocyanate or carbamoyl (B1232498) chloride, which then undergoes intramolecular cyclization to form the stable five-membered imidazolidinone ring. The presence of the aminopropyl side chain introduces an additional functional handle that can be utilized for further derivatization.

Azepanes (as Benzodiazepine (B76468) Derivatives):

While the term "azepane" refers to a saturated seven-membered ring with one nitrogen atom, the structure of N1-(3-aminopropyl)benzene-1,2-diamine is an ideal precursor for the synthesis of a related class of seven-membered heterocycles: the 1,5-benzodiazepines. These compounds feature a seven-membered diazepine (B8756704) ring fused to a benzene ring. The synthesis is commonly achieved through the condensation of the ortho-phenylenediamine with a ketone or a β-dicarbonyl compound under acidic conditions. ijtsrd.comresearchgate.netnih.gov This reaction is highly versatile and allows for the introduction of a variety of substituents on the diazepine ring, depending on the choice of the carbonyl compound. nih.gov

The reaction with acetone, for example, proceeds via a double condensation to form a 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine derivative. The mechanism involves the initial formation of a Schiff base between one of the aromatic amines and the ketone, followed by an intramolecular cyclization and a second condensation.

| Carbonyl Reactant | Resulting Benzodiazepine Scaffold | Catalyst/Conditions | Reference |

|---|---|---|---|

| Acetone | 2,4,4-trimethyl-2,3-dihydro-1H-benzo[b] ijtsrd.comnih.govdiazepine derivative | Acid catalyst (e.g., H-MCM-22, AgNO₃) | researchgate.netnih.gov |

| Cyclohexanone | Spiro[cyclohexane-1,2'-[2,3-dihydro-1H-benzo[b] ijtsrd.comnih.govdiazepine]] derivative | Acid catalyst (e.g., H-MCM-22) | nih.gov |

| Acetophenone | 2-methyl-4-phenyl-2,3-dihydro-1H-benzo[b] ijtsrd.comnih.govdiazepine derivative | Silica sulfuric acid | ijtsrd.com |

| β-Keto esters (e.g., ethyl acetoacetate) | 1,5-benzodiazepin-2-one derivative | Acid catalyst | ijtsrd.com |

Synthesis of Polyamines and Multi-functionalized Derivatives

N-(3-Aminopropyl)-2-nitrobenzenamine is a valuable starting material for the synthesis of more complex polyamines and their derivatives. The presence of multiple amine functionalities allows for chain extension and functionalization through various methods.

N-Alkylation:

Following the reduction of the nitro group to an amine, the resulting N1-(3-aminopropyl)benzene-1,2-diamine possesses three primary amine groups. Selective N-alkylation of these amines can be challenging but can be achieved through careful control of reaction conditions and the use of protecting groups. organic-chemistry.org Alkylation with alkyl halides or other electrophiles can introduce new carbon chains, extending the polyamine structure. mdpi.com The use of catalysts, such as manganese pincer complexes, can promote selective mono-N-alkylation of amines with alcohols, offering a greener alternative to traditional alkylating agents. nih.govresearchgate.net

Reductive Amination:

Reductive amination is another powerful tool for the synthesis of polyamines from N-(3-Aminopropyl)-2-nitrobenzenamine. The primary amino group of the aminopropyl side chain can be reacted with an aldehyde or ketone to form an imine, which is then reduced in situ to a secondary amine. This method allows for the controlled, stepwise addition of new alkyl groups to the polyamine backbone.

| Reaction Type | Reagent | Potential Product Structure | Reference Concept |

|---|---|---|---|

| N-Alkylation | Ethyl iodide | N-ethylated derivative of N1-(3-aminopropyl)benzene-1,2-diamine | mdpi.com |

| Reductive Amination | Formaldehyde, NaBH₃CN | N,N-dimethylated derivative of the primary amino group | mdpi.com |

| Michael Addition | Acrylonitrile | Cyanoethylated derivative, which can be further reduced to a longer polyamine | mdpi.com |

| Acylation-Reduction | Benzoyl chloride, followed by BH₃·THF | N-benzylated derivative of N1-(3-aminopropyl)benzene-1,2-diamine | mdpi.com |

Precursor Role in Complex Molecular Architecture (e.g., Tetrahydro-2-benzazepines)

While the prompt suggests the synthesis of tetrahydro-2-benzazepines, the structure of N-(3-Aminopropyl)-2-nitrobenzenamine, particularly after reduction to N1-(3-aminopropyl)benzene-1,2-diamine, is more amenable to the formation of tetrahydro-1,5-benzodiazepines. This is due to the 1,2-disposition of the aromatic amines, which readily cyclize with three-carbon units to form the seven-membered 1,5-diazepine ring fused to the benzene ring. The synthesis of tetrahydro-2-benzazepines would require a different substitution pattern on the aromatic ring. researchgate.netrsc.org

The synthesis of tetrahydro-1,5-benzodiazepines from N1-(3-aminopropyl)benzene-1,2-diamine and various ketones is a well-established and efficient method for constructing this complex molecular architecture. ijtsrd.comnih.govnih.gov This reaction provides access to a library of substituted benzodiazepines, which are important scaffolds in medicinal chemistry. The reaction of o-phenylenediamines with ketones is often catalyzed by acids and can be performed under various conditions, including solvent-free and microwave-assisted methods. researchgate.netmdpi.com

| Ketone Reactant | Product | Reaction Conditions | Significance | Reference |

|---|---|---|---|---|

| Acetone | 2,4,4-trimethyl-2,3,4,5-tetrahydro-1H-benzo[b] ijtsrd.comnih.govdiazepine derivative | H-MCM-22, acetonitrile (B52724), room temperature | High yield, mild conditions | nih.govnih.gov |

| Cyclopentanone | Spiro[cyclopentane-1,2'-[2,3,4,5-tetrahydro-1H-benzo[b] ijtsrd.comnih.govdiazepine]] derivative | H-MCM-22, acetonitrile, room temperature | Applicable to cyclic ketones | nih.govnih.gov |

| Acetophenone | 2-methyl-4-phenyl-2,3,4,5-tetrahydro-1H-benzo[b] ijtsrd.comnih.govdiazepine derivative | Silica sulfuric acid, solvent-free | Efficient for aromatic ketones | ijtsrd.com |

| Various substituted ketones | A library of substituted tetrahydro-1,5-benzodiazepines | Various acid catalysts (e.g., Yb(OTf)₃, Ga(OTf)₃) | Access to diverse molecular scaffolds | researchgate.net |

Mechanistic Investigations of Chemical Reactivity

Elucidation of Reaction Pathways Involving N-(3-Aminopropyl)-2-nitrobenzenamine

The reaction pathways of N-(3-Aminopropyl)-2-nitrobenzenamine are diverse, stemming from the distinct reactivity of its functional moieties. The nitro group can undergo reduction, the aromatic ring is susceptible to electrophilic and nucleophilic attack, and the amino groups can act as nucleophiles.

A predominant reaction pathway for N-(3-Aminopropyl)-2-nitrobenzenamine and related o-nitroanilines is reductive cyclization. rsc.org This process is initiated by the reduction of the nitro group, which can proceed through various intermediates depending on the reducing agent and reaction conditions.

Commonly, the reduction of an aromatic nitro group proceeds via nitroso and hydroxylamine (B1172632) intermediates. In the case of N-(3-Aminopropyl)-2-nitrobenzenamine, the formation of the N-(3-aminopropyl)-2-hydroxylaminobenzenamine intermediate is a critical step. This intermediate is poised for intramolecular cyclization, where the proximate secondary amine attacks the hydroxylamino group, leading to the formation of a benzimidazole (B57391) ring system. This tandem process involves nitro reduction, C(sp3)–H amination (if applicable to the specific cyclization), and condensation. rsc.org

The choice of reducing agent significantly influences the reaction mechanism and product distribution. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) in the presence of a hydrogen source is a common method. organicreactions.org Other reducing systems, such as those employing iron, zinc, or tin in acidic media, can also be utilized. researchgate.net Electrochemical methods offer an alternative route for reductive cyclization, proceeding through a tandem process of nitro reduction and subsequent intramolecular amination/condensation. rsc.org

The reactivity of the benzene (B151609) ring in N-(3-Aminopropyl)-2-nitrobenzenamine is modulated by the competing electronic effects of the amino and nitro groups.

Electrophilic Reactivity: The presence of the electron-withdrawing nitro group makes the aromatic ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions activated by the nitro group. bohrium.com However, direct nucleophilic substitution of a hydrogen atom (SNAr-H) is also a possibility in highly electron-deficient systems. nih.gov The amino groups themselves can act as nucleophiles in various reactions. The primary aliphatic amine is generally a stronger nucleophile than the secondary aromatic amine due to the delocalization of the lone pair of the latter into the aromatic ring. These amino groups can participate in reactions such as alkylation, acylation, and condensation with carbonyl compounds.

Kinetics and Thermodynamics of Transformations

For reductive cyclization , the rate-limiting step can be the initial reduction of the nitro group or the subsequent cyclization, depending on the reaction conditions. The nature of the catalyst, the concentration of the reducing agent, temperature, and pressure are key factors influencing the reaction rate.

In electrophilic aromatic substitution reactions, the high activation of the ring by the amino group can lead to very fast, often uncontrollable reactions, sometimes resulting in polysubstitution. libretexts.org To control the reactivity, the amino group can be protected, for instance, by acetylation, which attenuates its activating effect. libretexts.org

For nucleophilic reactions involving the amino groups, steric hindrance around the nitrogen atom and the basicity of the amine play a crucial role in determining the reaction rate. The primary terminal amine is expected to be more reactive than the secondary aromatic amine due to lower steric hindrance and higher basicity.

The table below illustrates hypothetical relative reaction rates for different transformations of N-(3-Aminopropyl)-2-nitrobenzenamine based on general principles of organic chemistry.

| Reaction Type | Reactant | Conditions | Predicted Relative Rate |

| Reductive Cyclization | H2, Pd/C | Mild | Fast |

| Electrophilic Bromination | Br2, H2O | Room Temperature | Very Fast (Polysubstitution likely) |

| Acylation (NH2) | Acetyl Chloride | Aprotic Solvent | Fast |

| Acylation (NH) | Acetyl Chloride | Aprotic Solvent | Moderate |

| Nucleophilic Aromatic Substitution | Strong Nucleophile | High Temperature | Slow (unless further activated) |

This table is for illustrative purposes and is based on general chemical principles, not on experimental data for N-(3-Aminopropyl)-2-nitrobenzenamine.

The thermodynamics of reactions involving N-(3-Aminopropyl)-2-nitrobenzenamine determine the position of equilibrium and the feasibility of a given transformation.

The reduction of a nitro group is a highly exothermic process, making it thermodynamically favorable. The subsequent intramolecular cyclization to form a stable benzimidazole ring system is also typically an exergonic process, driven by the formation of a stable aromatic heterocyclic ring.

Electrophilic aromatic substitution reactions are generally thermodynamically favorable due to the preservation of the aromatic system. However, the high reactivity of the aniline (B41778) moiety can lead to oxidation and the formation of tarry by-products, especially under harsh conditions like direct nitration. libretexts.org

A study on the adsorption of 2-nitroaniline (B44862) onto activated carbon showed that the process was spontaneous and endothermic, as indicated by a negative change in free energy (ΔG°) and a positive change in enthalpy (ΔH°). nih.gov While this pertains to a physical process, it highlights the potential for complex thermodynamic behaviors in systems containing the nitroaniline moiety. A thermo-kinetic analysis of the manufacturing of o-nitroaniline revealed a highly energetic decomposition reaction. iokinetic.com

The following table provides estimated thermodynamic parameters for typical reactions, extrapolated from similar known transformations.

| Reaction | ΔH (Enthalpy) | ΔS (Entropy) | ΔG (Gibbs Free Energy) |

| Reductive Cyclization | Highly Negative | Positive | Highly Negative (Spontaneous) |

| Electrophilic Substitution | Negative | Near Zero | Negative (Spontaneous) |

| Amine Acylation | Negative | Negative | Negative (Spontaneous) |

This table presents generalized, expected thermodynamic trends and does not represent measured values for N-(3-Aminopropyl)-2-nitrobenzenamine.

Influence of Structural Modification and Reaction Environment

The reactivity of N-(3-Aminopropyl)-2-nitrobenzenamine can be significantly altered by modifications to its structure or changes in the reaction environment.

Structural Modifications:

Substituents on the Aromatic Ring: The presence of additional electron-donating or electron-withdrawing groups on the benzene ring would further modify the electronic properties and steric environment, impacting the rates and regioselectivity of electrophilic and nucleophilic substitution reactions.

Modification of the Alkyl Chain: Altering the length of the propyl chain could affect the rate and feasibility of intramolecular reactions. A shorter or longer chain might disfavor the formation of a six-membered ring during potential cyclization pathways involving the terminal amine.

Protection of Amino Groups: As mentioned, protecting the amino groups, for example by converting them to amides, can temper their activating effect on the aromatic ring, allowing for more controlled electrophilic substitution. libretexts.org

Reaction Environment:

Solvent: The polarity and protic/aprotic nature of the solvent can have a profound effect on reaction rates and mechanisms. Polar aprotic solvents might favor nucleophilic substitution reactions. clockss.org In some cases, the use of water as a solvent can be beneficial, especially in "green" reduction protocols. organic-chemistry.org

pH/Acidity: The pH of the reaction medium is critical. In strongly acidic conditions, the amino groups will be protonated to form ammonium (B1175870) ions. This converts the activating amino group into a deactivating, meta-directing group, which would drastically alter the outcome of electrophilic substitution reactions. byjus.com

Temperature and Pressure: These parameters are crucial for controlling reaction kinetics. Higher temperatures generally increase reaction rates but can also lead to decreased selectivity and increased side product formation, including decomposition. iokinetic.com

Catalyst: The choice of catalyst is paramount, particularly in reductive processes. Different catalysts can offer varying levels of selectivity for the reduction of the nitro group in the presence of other functional groups. organic-chemistry.org

Impact of Nitro Group Orientation and Amine Substitution

The reactivity of N-(3-Aminopropyl)-2-nitrobenzenamine is significantly governed by the electronic effects of the nitro group and the nucleophilic nature of the two amine functionalities. The orientation of the nitro group relative to the benzene ring dictates its electron-withdrawing capacity, which in turn influences the reactivity of the aromatic ring and the attached amino group.

Research findings indicate that the strong electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic substitution. This effect is most pronounced at the ortho and para positions relative to the nitro group. Consequently, electrophilic attack is directed primarily to the meta position.

The presence of two amine groups—a primary aliphatic amine at the terminus of the propyl chain and a secondary aromatic amine attached to the nitro-substituted ring—introduces a complex reactivity profile. The aliphatic primary amine is generally more nucleophilic and basic compared to the aromatic secondary amine. The lone pair of electrons on the nitrogen of the aromatic amine is delocalized into the electron-deficient benzene ring, reducing its nucleophilicity.

Substituents on either amine group can further modulate the molecule's reactivity. For instance, alkyl substitution on the primary amine increases its steric bulk and can hinder its approach to electrophiles. Conversely, substitution with electron-withdrawing groups would decrease the nucleophilicity of the amine.

Effect of Amine Substitution on Nucleophilicity

| Substituent on Amine | Effect on Nucleophilicity | Steric Hindrance |

|---|---|---|

| -H (Unsubstituted) | Baseline | Low |

| -CH3 (Methyl) | Increased | Moderate |

| -C(O)CH3 (Acetyl) | Decreased | Moderate |

Solvent and pH Effects on Reaction Selectivity

The selectivity of reactions involving N-(3-Aminopropyl)-2-nitrobenzenamine is highly dependent on the solvent environment and the pH of the reaction medium. These factors can influence the protonation state of the amine groups and the solvation of reactive intermediates, thereby directing the reaction towards a specific pathway.

In polar protic solvents, such as water and alcohols, the amine groups can be protonated, which significantly alters their reactivity. The protonated form is no longer nucleophilic, and its presence can influence the electronic properties of the entire molecule. The extent of protonation is dictated by the pH of the solution. At low pH, both amine groups are likely to be protonated, rendering the molecule unreactive towards electrophiles. As the pH increases, the primary aliphatic amine, being more basic, will be deprotonated first, restoring its nucleophilicity. The aromatic amine will require a higher pH for deprotonation. This differential reactivity based on pH can be exploited to achieve selective reactions at either amine site.

The choice of solvent also plays a crucial role. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), can solvate charged intermediates and influence transition state energies. In nonpolar solvents, the reactivity may be significantly different, as the aggregation of molecules and intramolecular interactions can become more prominent. For instance, intramolecular hydrogen bonding between the amine and nitro groups could influence the conformation and reactivity of the molecule in nonpolar environments.

Influence of pH on Amine Reactivity

| pH Range | Protonation State of Primary Amine | Protonation State of Secondary Amine | Predominant Reactivity |

|---|---|---|---|

| Acidic (pH < 4) | Protonated (-NH3+) | Protonated (-NH2R+) | Low Nucleophilicity |

| Neutral (pH 6-8) | Partially Deprotonated (-NH2) | Protonated (-NH2R+) | Selective reaction at primary amine |

| Basic (pH > 10) | Deprotonated (-NH2) | Deprotonated (-NHR) | Reaction at both amines possible |

Catalytic Applications and Catalytic System Design

N-(3-Aminopropyl)-2-nitrobenzenamine Derivatives in Heterogeneous Catalysis

Heterogeneous catalysts, which exist in a different phase from the reactants, are vital to industrial chemistry due to their ease of separation and recycling. The aminopropyl and nitrobenzenamine moieties found in N-(3-Aminopropyl)-2-nitrobenzenamine are instrumental in the design of advanced solid-supported catalysts.

The stability and activity of metallic nanocatalysts are critically dependent on their surface chemistry. Ligands or capping agents are essential to prevent aggregation and control particle size, which in turn dictates catalytic performance. nih.govmdpi.com The primary amine group, such as that in an aminopropyl chain, is a highly effective anchoring group for a variety of metal nanoparticles.

Rhenium (Re) Nanoparticles: Amino functionalities play a crucial role in the synthesis and stabilization of rhenium nanostructures (ReNSs). mdpi.com When supported on amino-functionalized resins, ReNSs with average sizes as small as 3.45 ± 1.85 nm can be synthesized. mdpi.com The amine groups on the support act as coordination sites, first immobilizing rhenium precursors (e.g., ReO₄⁻ ions) and subsequently stabilizing the metallic nanoparticles formed after reduction. mdpi.com This interaction prevents the agglomeration that limits the practical application of unsupported metal nanoparticles. mdpi.com

Gold (Au) Nanoparticles: Gold nanoparticles (AuNPs) are widely used in catalysis, and their surfaces are commonly functionalized to enhance stability and impart specific properties. biomedres.usnanopartz.com Molecules containing aminopropyl groups, like (3-aminopropyl)triethoxysilane (APTES), are frequently used to link AuNPs to solid supports such as zeolites. nih.gov The amine group can interact with the gold surface through electrostatic forces, providing a robust anchor for immobilization. nih.gov This surface modification is key to creating durable and highly dispersed AuNP catalysts. nih.gov

Silver (Ag) Nanoparticles: The synthesis of stable silver nanoparticles (AgNPs) often relies on capping agents to prevent particle growth and aggregation. nih.govresearchgate.net Amines and aminosilanes serve as effective modifiers and stabilizers for AgNPs. researchgate.net The lone pair of electrons on the nitrogen atom of the amine group has a strong affinity for the silver surface, forming a protective layer that ensures the nanoparticles remain small and well-dispersed, which is crucial for their catalytic and antimicrobial activities. researchgate.netmdpi.com

The reduction of nitroaromatic compounds (NACs) to their corresponding amines is a fundamentally important transformation in the chemical industry, producing precursors for dyes, pharmaceuticals, and polymers. frontiersin.orgmdpi.com Heterogeneous catalysts based on functionalized nanoparticles are highly efficient for this reaction.

Catalytic systems featuring amine-functionalized supports have demonstrated excellent performance in the hydrogenation of NACs like 4-nitrophenol (4-NP) and 4-nitroaniline (4-NA). mdpi.com For instance, rhenium nanostructures stabilized on an amino-functionalized resin have been shown to effectively catalyze these reductions. mdpi.com The catalytic process generally follows pseudo-first-order kinetics, and the support matrix plays a synergistic role in enhancing the activity of the metallic nanoparticles. stmjournals.inresearchgate.net The amine groups on the support can help in adsorbing the nitroaromatic substrate near the active metal sites, facilitating the reduction process.

Below is a table summarizing the performance of various nanocatalysts in the reduction of 4-nitrophenol, a common benchmark reaction.

| Catalyst System | Support/Stabilizer | Substrate | Apparent Rate Constant (k) | Reference |

|---|---|---|---|---|

| Rhenium Nanostructures (ReNSs) | Amino-functionalized resin | 4-Nitrophenol | 6.94 × 10⁻³ min⁻¹ mg⁻¹ | mdpi.com |

| Rhenium Nanostructures (ReNSs) | Amino-functionalized resin | 4-Nitroaniline | 7.2 × 10⁻³ min⁻¹ mg⁻¹ | mdpi.com |

| Gold Nanoparticles (AuNPs) | Mesoporous Carbon | 4-Nitrophenol | High activity reported | stmjournals.in |

| Silver Nanoparticles (AgNPs) | KCC-1 (Mesoporous Silica) | 4-Nitrophenol | High effectiveness reported | semanticscholar.org |

A key advantage of heterogeneous catalysts is their potential for long-term use and regeneration. The stability of amine-functionalized adsorbents and catalysts is a multifaceted issue, encompassing thermal, chemical, and mechanical durability. aiche.orgacs.org Grafting amine-containing molecules onto robust supports like silica (B1680970) or magnetic nanoparticles creates catalysts that can be easily recovered and reused. nih.gov

For example, magnetic nanoparticles functionalized with amine groups can be readily separated from a reaction mixture using an external magnet. nih.gov Such systems have shown high stability and can be regenerated and reused for multiple cycles with minimal loss of activity. frontiersin.orgsemanticscholar.org Catalyst deactivation, if it occurs, can sometimes be reversed through simple washing procedures or by flowing a solution of a reducing agent like sodium borohydride over the catalyst bed. researchgate.net The covalent attachment provided by linkers containing aminopropyl groups ensures minimal leaching of the active metal, contributing to the catalyst's longevity and the purity of the product.

N-(3-Aminopropyl)-2-nitrobenzenamine Derivatives in Homogeneous Catalysis

In homogeneous catalysis, the catalyst and reactants are in the same phase, often leading to higher activity and selectivity. Molecules with structures similar to N-(3-Aminopropyl)-2-nitrobenzenamine can serve as ligands for metal complexes or act as organocatalysts themselves.

Nitrogen-donor ligands are ubiquitous in coordination chemistry and homogeneous catalysis. researchgate.netchemistryviews.org The primary amine in an N-(3-Aminopropyl) group can act as a potent N-donor ligand, coordinating to a transition metal center. alfa-chemistry.com Such ligands are integral to catalysts used in a wide array of transformations, including hydrogenations, cross-coupling reactions, and polymerizations. alfa-chemistry.comresearchgate.net

The structure of the ligand, including its electronic properties and steric bulk, is a critical factor that affects the catalyst's activity and selectivity. researchgate.net The presence of a nitrobenzenamine framework would introduce specific electronic features. The electron-withdrawing nitro group would decrease the electron-donating ability of the amine compared to a simple alkylamine, which could modulate the reactivity of the metal center. Furthermore, the aromatic ring provides a rigid scaffold that can be used to control the steric environment around the metal, influencing the stereochemical outcome of a reaction.

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of modern organic synthesis. Primary amines, in particular, are privileged catalysts for a wide range of asymmetric transformations. nih.govrsc.org They typically operate through the formation of enamine or iminium ion intermediates. mdpi.comnih.gov

A primary amine catalyst, such as one derived from N-(3-Aminopropyl)-2-nitrobenzenamine, could participate in reactions like:

Aldol and Mannich Reactions: Primary amines catalyze these classic carbon-carbon bond-forming reactions by forming a nucleophilic enamine with a ketone or aldehyde donor. mdpi.comacs.org

Michael Additions: The enamine intermediate can also engage in conjugate additions to α,β-unsaturated compounds.

Reductions: Chiral primary amines have been used for the asymmetric reduction of imines. mdpi.com

The bifunctional nature of a molecule like N-(3-Aminopropyl)-2-nitrobenzenamine offers intriguing possibilities. The amine group serves as the primary catalytic site, while the nitroaromatic portion could act as a hydrogen-bond donor or a sterically directing group, creating a well-defined chiral pocket to control the stereoselectivity of the reaction. mdpi.comresearchgate.net

Based on the conducted research, there is currently no publicly available scientific literature detailing the specific use of N-(3-Aminopropyl)-2-nitrobenzenamine in the catalytic applications outlined for environmental catalysis, namely carbon dioxide capture and conversion or the mitigation of organic pollutants.

Therefore, it is not possible to provide an article with detailed research findings, data tables, or mechanisms related to the catalytic applications of this specific compound in environmental catalysis as per the requested outline. Further research and publication in this specific area would be required to generate the requested content.

Based on a comprehensive search of scientific literature, there are no available research findings or data regarding the use of the chemical compound N-(3-Aminopropyl)-2-nitrobenzenamine in the specific contexts outlined for the article. Searches for the application of this particular compound in the synthesis of amine-modified silica, siloxane-based nanomaterials, porous polymeric gels and membranes, or molecularly imprinted polymers did not yield any relevant scholarly articles or datasets.

Furthermore, no information was found concerning the use of N-(3-Aminopropyl)-2-nitrobenzenamine in studies related to surface chemistry, including covalent grafting, adsorption, or the investigation of particle-matrix interactions in composite systems.

The available information is limited to basic chemical identifiers and properties chemspider.comncats.io. The literature extensively covers related compounds, such as 3-aminopropyltriethoxysilane (B1664141) (APTES) and other functional amines, for these applications. However, providing information on these analogous compounds would not adhere to the strict requirement of focusing solely on N-(3-Aminopropyl)-2-nitrobenzenamine.

Therefore, due to the lack of specific scientific research on N-(3-Aminopropyl)-2-nitrobenzenamine within the requested fields of materials science and engineering, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline. Fulfilling the request would require presenting information from other compounds as if it applied to N-(3-Aminopropyl)-2-nitrobenzenamine, which would be scientifically inaccurate and misleading.

Integration into Advanced Materials Science and Engineering

Engineering of Material Properties for Specific Research Applications

The integration of N-(3-Aminopropyl)-2-nitrobenzenamine onto various substrates like silica (B1680970), zeolites, or carbon-based materials opens avenues for creating advanced materials with highly specific functionalities. researchgate.net The aminopropyl portion provides a basic and reactive site, while the nitrophenyl group introduces aromatic character and distinct electronic properties. This dual functionality is key to manipulating the material's interaction with its environment.

Tuning Adsorption Capacities and Selectivity

The unique molecular structure of N-(3-Aminopropyl)-2-nitrobenzenamine makes it an excellent candidate for modifying adsorbent materials to achieve high selectivity and capacity. The performance of these functionalized materials can be fine-tuned by leveraging the distinct properties of each functional group.

Concurrently, the nitrophenyl group can facilitate the selective adsorption of aromatic pollutants, such as organic dyes or phenolic compounds, through π-π stacking interactions. The presence of both functionalities allows for the creation of bifunctional adsorbents capable of targeting a wider array of contaminants or exhibiting enhanced selectivity for molecules that can interact with both the amine and the aromatic nitro group.

Illustrative Adsorption Data for Functionally Analogous Materials

| Adsorbent Material | Active Functional Group | Target Pollutant | Maximum Adsorption Capacity | Primary Interaction Mechanism |

| Amine-functionalized Silica | Aminopropyl | Carbon Dioxide | High | Chemisorption |

| Amino-functionalized MOF | Amino | Cationic Dyes | 1323 mg/g | Electrostatic Attraction |

| Functionalized Carbon | Nitroaromatic Moiety | Aromatic Pollutants | High | π-π Stacking |

| This table provides representative data from materials with functional groups similar to those in N-(3-Aminopropyl)-2-nitrobenzenamine to illustrate potential adsorption performance. |

Enhancing Catalytic Efficiency through Material Design

In heterogeneous catalysis, the efficiency and selectivity of a catalyst are intimately linked to the design of its active sites. N-(3-Aminopropyl)-2-nitrobenzenamine can be instrumental in designing highly efficient catalysts. It can function as a ligand to anchor and stabilize metal nanoparticles, which are the active centers of many catalysts. The aminopropyl group can form strong coordination bonds with metal ions, preventing their aggregation and ensuring a high dispersion of active sites. The electronic properties of the nitrophenyl group can, in turn, modulate the catalytic activity of the coordinated metal.

The bifunctional character of this molecule is particularly advantageous for creating catalysts with both acidic and basic sites in close proximity, a feature that can significantly enhance performance in cascade reactions. acs.org For instance, the amine group can serve as a basic catalytic site, while the electron-withdrawing nitro group can increase the Lewis acidity of an adjacent metal center or the support material itself. This synergy can lead to superior reaction rates and selectivities compared to catalysts possessing only a single type of active site. acs.org

The choice of the support material is also a critical design parameter. A high surface area and a porous structure are desirable to ensure that the active sites functionalized with N-(3-Aminopropyl)-2-nitrobenzenamine are readily accessible to reactants. researchgate.net For example, in the catalytic reduction of environmental pollutants like nitrophenols, catalysts supported on materials functionalized with amine-containing ligands have demonstrated remarkable efficiency. researchgate.net The presence of a nitro group within the ligand structure could further influence the electron transfer processes that are central to the catalytic cycle.

Potential Contributions of N-(3-Aminopropyl)-2-nitrobenzenamine in Catalyst Engineering

| Catalyst Component Role | Functional Aspect | Anticipated Enhancement |

| Ligand for Metal Nanoparticles | Stabilizes and disperses catalytically active metal centers | Mitigates sintering and maintains high catalytic activity |

| Bifunctional Surface Modifier | Introduces both basic (amine) and electron-withdrawing (nitro) functionalities | Facilitates synergistic catalysis for targeted chemical reactions |

| Electronic Modulator | Influences the electron density of the catalytic metal center | Allows for the fine-tuning of catalyst activity and selectivity |

| This table outlines the potential applications of N-(3-Aminopropyl)-2-nitrobenzenamine in engineering more effective catalysts, based on the established roles of its constituent functional groups. |

Computational Chemistry and Theoretical Characterization

Quantum Mechanical Analysis of Molecular Structure and Electronic Properties

Quantum mechanical methods are pivotal in elucidating the fundamental structural and electronic properties of N-(3-Aminopropyl)-2-nitrobenzenamine. These ab initio and density functional theory (DFT) calculations offer a detailed picture of the molecule's geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For a molecule like N-(3-Aminopropyl)-2-nitrobenzenamine, DFT calculations, often employing a basis set such as 6-31G(d,p), can predict key structural parameters. The optimization process minimizes the total energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is found.

In the case of the 2-nitroaniline (B44862) moiety, a significant feature is the formation of an intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group. researchgate.net This interaction creates a pseudo-six-membered ring, enhancing the planarity of this part of the molecule and influencing its electronic properties. researchgate.net The flexible aminopropyl chain, however, would exhibit more conformational freedom. DFT calculations can map out the potential energy surface to identify the most stable conformers.

Illustrative optimized geometric parameters for the core 2-nitroaniline structure, based on DFT calculations of similar molecules, are presented below.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-N (amino) | ~1.37 Å |

| C-N (nitro) | ~1.46 Å | |

| N-O (nitro) | ~1.24 Å | |

| Bond Angle | C-C-N (amino) | ~123° |

| C-C-N (nitro) | ~118° | |

| O-N-O (nitro) | ~124° | |

| Dihedral Angle | C-C-N-H (amino) | ~0° (due to H-bond) |

| C-C-N-O (nitro) | ~0° (planar) |

Note: These values are representative and derived from computational studies on 2-nitroaniline and its derivatives. The actual values for N-(3-Aminopropyl)-2-nitrobenzenamine would require a specific calculation.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and its electronic spectra. scispace.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive. researchgate.net

For N-(3-Aminopropyl)-2-nitrobenzenamine, the HOMO is expected to be localized primarily on the electron-rich amino groups and the phenyl ring, which act as the principal electron-donating centers. scispace.com Conversely, the LUMO is anticipated to be concentrated on the electron-withdrawing nitro group and the aromatic ring. scispace.com This distribution facilitates an intramolecular charge transfer (ICT) from the amino groups to the nitro group upon electronic excitation, which is a common feature in push-pull systems like nitroanilines. researchgate.net This ICT is responsible for the characteristic absorption bands observed in its UV-visible spectrum.

The energies of these orbitals and the resulting energy gap can be quantitatively predicted using DFT calculations.

| Molecular Orbital | Typical Energy (eV) | Description |

| HOMO | ~ -6.2 eV | Primarily located on the amino groups and phenyl ring. |

| LUMO | ~ -2.5 eV | Primarily located on the nitro group and phenyl ring. |

| HOMO-LUMO Gap (ΔE) | ~ 3.7 eV | Indicates reactivity and corresponds to electronic transitions. |

Note: These energy values are illustrative, based on published data for related nitroaniline compounds, and serve to explain the principles of FMO analysis. scispace.comresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded. Red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates areas of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potential values. nih.gov

For N-(3-Aminopropyl)-2-nitrobenzenamine, the MEP map would show:

Negative Regions (Red/Yellow): Concentrated around the oxygen atoms of the nitro group, which are the most electronegative sites and represent centers of high electron density. The lone pair on the nitrogen of the primary amino group at the end of the propyl chain would also exhibit negative potential. These areas are prone to attack by electrophiles.

Positive Regions (Blue): Located around the hydrogen atoms of the amino groups (both on the ring and the propyl chain) and the hydrogen atoms attached to the aromatic ring. These electron-deficient sites are the preferred locations for nucleophilic attack.

The MEP analysis provides a clear and intuitive picture of the molecule's charge landscape, which is fundamental to understanding its intermolecular interactions and reaction mechanisms. nih.gov

Computational Modeling of Reaction Mechanisms

Computational modeling extends beyond static molecular properties to the dynamic processes of chemical reactions. By mapping the energy landscape of a reaction pathway, theoretical calculations can predict the feasibility of a reaction, its mechanism, and the likely products.

A chemical reaction proceeds from reactants to products via a high-energy intermediate state known as the transition state (TS). The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. Computational methods, particularly DFT, can locate the geometry of the transition state and calculate its energy. rsc.org A transition state is characterized as a first-order saddle point on the potential energy surface, having one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. rsc.orgrsc.org

For N-(3-Aminopropyl)-2-nitrobenzenamine, one could model various reactions, such as the acylation of one of its amino groups. The calculation would involve optimizing the structures of the reactants (the amine and an acylating agent), the product (the amide), and the transition state for the reaction. The resulting activation energy provides a quantitative measure of the reaction's kinetic feasibility. Modeling reactions at both the secondary amine on the ring and the primary amine on the propyl chain could reveal which site is kinetically favored for a given reaction. For instance, modeling the condensation reaction of the aniline (B41778) moiety with another molecule can reveal activation energies that determine the rate-determining step. researchgate.net

| Reaction Type | Reactant | Transition State Energy (Relative to Reactants) | Activation Energy (Ea) |

| Nucleophilic Addition | Nitroarene + Nucleophile | High | ~15-25 kcal/mol |

| Electrophilic Substitution | Aniline + Electrophile | Moderate | ~10-20 kcal/mol |

Note: This table provides hypothetical, representative activation energy ranges for reactions involving functional groups present in the target molecule, based on computational literature for similar systems. rsc.orgresearchgate.net

Many chemical reactions can yield multiple products, and computational chemistry is a powerful tool for predicting which product is most likely to form.

Regioselectivity refers to the preference for reaction at one site over another. researchgate.net For N-(3-Aminopropyl)-2-nitrobenzenamine, questions of regioselectivity arise in reactions such as electrophilic aromatic substitution (which position on the ring is most reactive?) or acylation (which of the two different amino groups reacts?). By calculating the activation energies for the transition states leading to each possible regioisomeric product, the kinetically favored pathway can be identified as the one with the lowest energy barrier. nih.gov

Stereoselectivity refers to the preferential formation of one stereoisomer over another. rsc.org While the target molecule itself is achiral, reactions with chiral reagents or catalysts can introduce stereocenters. For example, in a hypothetical cycloaddition reaction, different approaches of the reactant to the molecule could lead to syn or anti products. mdpi.com Computational modeling of the different diastereomeric transition states allows for the prediction of the major stereoisomer, as the transition state with lower energy will correspond to the faster-forming product. nih.gov

By comparing the energies of all possible transition states, a detailed and predictive understanding of the reaction's outcome can be achieved, guiding synthetic efforts toward the desired product with high selectivity. researchgate.netrsc.org

Prediction of Material-Level Properties and Interactions

Simulation of Charge Transport and Nonlinear Optical (NLO) Characteristics

Theoretical simulations are crucial for predicting the charge transport and nonlinear optical (NLO) properties of organic molecules like N-(3-Aminopropyl)-2-nitrobenzenamine. These simulations help in understanding how the molecular structure influences its electronic and optical behavior, which is vital for its potential applications in electronic and photonic devices.

Charge Transport Simulation

The simulation of charge transport in organic materials provides insights into their potential as semiconductors. The process is governed by factors such as molecular packing, electronic coupling between adjacent molecules, and the reorganization energy associated with charge transfer. While direct simulation data for N-(3-Aminopropyl)-2-nitrobenzenamine is not available, studies on similar organic semiconductors outline the methodologies used. For instance, non-adiabatic molecular dynamics simulations can be employed to model charge transport, providing a detailed picture of charge carrier mobility. The presence of both a donor (aminopropyl) and an acceptor (nitro) group in N-(3-Aminopropyl)-2-nitrobenzenamine suggests the possibility of intramolecular charge transfer, which is a key characteristic for many organic electronic materials.

Nonlinear Optical (NLO) Characteristics

The NLO properties of organic molecules are of significant interest for applications in optical communications and data storage. nih.gov Theoretical calculations, particularly using DFT and time-dependent DFT (TD-DFT), are powerful tools for predicting these properties. researchgate.net For molecules with donor-acceptor frameworks, such as nitroaniline derivatives, significant NLO responses are often anticipated. researchgate.netmq.edu.au The NLO behavior is quantified by the first hyperpolarizability (β).

Computational studies on substituted anilines have shown that the nature and position of substituent groups greatly influence the NLO response. For instance, the first-order hyperpolarizability can be enhanced by modifying the donor and acceptor strengths within the molecule. mq.edu.au In the case of N-(3-Aminopropyl)-2-nitrobenzenamine, the 2-nitroaniline core acts as a push-pull system, which is a known motif for generating NLO activity. The aminopropyl group can further influence the electronic properties.

The table below presents representative theoretical data for analogous nitroaniline compounds, illustrating the range of NLO properties that can be predicted computationally.

| Compound | Method | Dipole Moment (Debye) | Isotropic Polarizability (10⁻²⁴ esu) | First Hyperpolarizability (10⁻³⁰ esu) |

| p-Nitroaniline | PBE0/6-311+G** | 6.79 | 14.74 | 9.59 |

This data is for p-nitroaniline and serves as a reference to indicate the typical values obtained through computational studies for similar molecules. worldscientific.com

Modeling of Intermolecular Interactions with Solid Phases

The arrangement of molecules in a solid-state material is dictated by intermolecular interactions, which in turn influences the material's bulk properties. ias.ac.in Computational modeling is a key tool for understanding these interactions and predicting crystal structures. For N-(3-Aminopropyl)-2-nitrobenzenamine, the presence of amino and nitro groups suggests the importance of hydrogen bonding in its solid-state packing.

The following table summarizes the types of intermolecular interactions that are typically modeled and their potential relevance for N-(3-Aminopropyl)-2-nitrobenzenamine, based on studies of analogous compounds.

| Type of Interaction | Description | Potential Relevance for N-(3-Aminopropyl)-2-nitrobenzenamine |

| Intramolecular Hydrogen Bonding | Formation of a hydrogen bond between the amino and nitro groups within the same molecule. | Likely to be present, influencing molecular planarity and conformation. researchgate.net |

| Intermolecular Hydrogen Bonding | Hydrogen bonds between the amino group of one molecule and the nitro group of another. | Expected to be a dominant force in the crystal packing. core.ac.uk |

| π-π Stacking | Interactions between the aromatic rings of adjacent molecules. | The nitro group can influence the electron density of the phenyl ring, affecting stacking arrangements. researchgate.net |

| van der Waals Forces | Weak, non-specific interactions that contribute to the overall packing density. | Present in all molecular crystals and contribute significantly to the lattice energy. researchgate.net |

These computational approaches provide a framework for predicting the solid-state structure and properties of N-(3-Aminopropyl)-2-nitrobenzenamine, guiding the experimental efforts in materials design and synthesis.

Advanced Analytical Characterization Techniques for Research Materials

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques are indispensable tools in chemical analysis, relying on the interaction of electromagnetic radiation with matter to probe molecular structure and properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For N-(3-Aminopropyl)-2-nitrobenzenamine, the spectrum is predicted to show distinct signals for the aromatic protons and the aliphatic protons of the aminopropyl chain. The aromatic region would likely exhibit complex splitting patterns due to the ortho, meta, and para couplings of the protons on the substituted benzene (B151609) ring, similar to those observed for 2-nitroaniline (B44862). The aliphatic protons would appear as multiplets in the upfield region, with chemical shifts and couplings characteristic of a propyl chain attached to two nitrogen atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The spectrum for N-(3-Aminopropyl)-2-nitrobenzenamine would show six signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating amino substituent. Three additional signals would correspond to the carbons of the aminopropyl side chain.

2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the assignments made in the 1D spectra. A COSY spectrum would establish the connectivity between adjacent protons, for instance, confirming the sequence of methylene (B1212753) groups in the propyl chain and the coupling relationships between aromatic protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, providing unambiguous assignment of the ¹³C spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for N-(3-Aminopropyl)-2-nitrobenzenamine Predicted values are based on spectral data for 2-nitroaniline and related aliphatic amines.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.7 - 8.1 | 115 - 147 |

| -NH-Ar | ~8.3 (broad) | N/A |

| -CH₂-NH-Ar | ~3.4 | ~42 |

| -CH₂-CH₂-CH₂- | ~1.9 | ~30 |

| -CH₂-NH₂ | ~2.8 | ~40 |

| -NH₂ | Variable (broad) | N/A |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of N-(3-Aminopropyl)-2-nitrobenzenamine is expected to show characteristic absorption bands confirming its key structural features. The nitro group (NO₂) would produce two strong, distinct stretching vibrations. cas.org The primary amine (-NH₂) and the secondary amine (-NH-) groups would each exhibit N-H stretching bands in the high-frequency region. bnl.gov Additionally, N-H bending vibrations for the primary amine are expected. bnl.gov Aromatic C-H and C=C stretching bands, as well as C-N stretching vibrations, would also be present. bnl.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric stretching of the nitro group, which is often strong in the Raman spectrum, would be a key diagnostic peak. Aromatic ring vibrations are also typically strong and provide a characteristic fingerprint for the substituted benzene moiety. While N-H vibrations are generally weaker in Raman than in IR, they can still be observed.

Table 2: Expected Characteristic Vibrational Frequencies for N-(3-Aminopropyl)-2-nitrobenzenamine Expected frequencies are based on established group frequency correlations. cas.orgbnl.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1570 | Strong (IR) |

| Nitro (-NO₂) | Symmetric Stretch | 1300 - 1380 | Strong (IR, Raman) |

| Secondary Amine (-NH-) | N-H Stretch | 3300 - 3500 | Medium (IR) |

| Primary Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) | Medium (IR) |

| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1580 - 1650 | Medium (IR) |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Strong |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic Chain | C-H Stretch | 2850 - 2960 | Medium to Strong |

| C-N Bonds | C-N Stretch | 1250 - 1335 (aromatic), 1020-1250 (aliphatic) | Medium |

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. This technique is particularly useful for analyzing compounds with chromophores, such as the nitroaniline moiety in N-(3-Aminopropyl)-2-nitrobenzenamine. The absorption spectrum is sensitive to the electronic structure and can be used to monitor reactions involving changes to the chromophore.

The UV-Vis spectrum of N-(3-Aminopropyl)-2-nitrobenzenamine is expected to be dominated by the electronic transitions of the 2-nitroaniline system. Data for 2-nitroaniline shows characteristic absorption maxima related to π → π* transitions of the aromatic ring and n → π* transitions involving the non-bonding electrons of the amino group and the nitro group. The presence of the aminopropyl substituent is not expected to significantly alter the position of the main absorption bands, although minor shifts may occur. This technique is highly effective for quantitative analysis using the Beer-Lambert law and for monitoring reactions such as the reduction of the nitro group.

Table 3: Expected UV-Vis Absorption Maxima for N-(3-Aminopropyl)-2-nitrobenzenamine in a Polar Solvent Based on reported spectral data for 2-nitroaniline.

| Transition Type | Expected Wavelength (λmax) |

| π → π | ~275 - 285 nm |

| n → π (charge transfer) | ~400 - 415 nm |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its elemental composition, and deduce its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. For N-(3-Aminopropyl)-2-nitrobenzenamine (C₉H₁₃N₃O₂), the calculated monoisotopic mass is 195.100777 Da. An HRMS instrument, such as an Orbitrap or FT-ICR mass spectrometer, can measure this mass with high precision (typically < 5 ppm error), which serves as definitive confirmation of the compound's elemental composition. Analysis of the fragmentation pattern under high resolution can also help elucidate the structures of fragment ions, providing further structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates volatile and thermally stable compounds in a mixture using gas chromatography before detecting them with a mass spectrometer. N-(3-Aminopropyl)-2-nitrobenzenamine is expected to be amenable to GC-MS analysis.

In a typical GC-MS experiment, the compound would first be separated on a capillary column, resulting in a characteristic retention time. Upon entering the mass spectrometer, it would be ionized, commonly by electron ionization (EI). The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the integer mass of the molecule (m/z 195). The spectrum would also display a series of fragment ion peaks resulting from the cleavage of specific bonds. Plausible fragmentation pathways include the loss of the nitro group (NO₂), cleavage of the C-N bond connecting the side chain, and fragmentation along the propyl chain (e.g., alpha-cleavage adjacent to the nitrogen atoms). The resulting fragmentation pattern serves as a molecular fingerprint that can be used for identification.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) in the Electron Ionization Mass Spectrum of N-(3-Aminopropyl)-2-nitrobenzenamine

| m/z | Predicted Ion Identity | Fragmentation Pathway |

| 195 | [M]⁺ | Molecular Ion |

| 149 | [M - NO₂]⁺ | Loss of nitro group |

| 138 | [C₆H₆N₂O₂]⁺ | Cleavage of propyl chain at Cβ-Cγ |

| 120 | [C₆H₄N₂O]⁺ | Loss of H₂O from [M-NO]⁺ (ortho-effect) |

| 74 | [C₃H₈N₂]⁺ | Propyl diamine fragment |

| 30 | [CH₄N]⁺ | Alpha-cleavage of terminal amino group |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in the analysis of N-(3-Aminopropyl)-2-nitrobenzenamine, enabling its separation from reaction mixtures, identification of impurities, and precise quantification. These techniques exploit the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of N-(3-Aminopropyl)-2-nitrobenzenamine due to the compound's polarity and thermal lability, which can make gas chromatography challenging without derivatization. thermofisher.com HPLC is versatile, serving both as a tool for quantitative analysis to assess purity and as a method for preparative purification to isolate the compound in high purity. warwick.ac.uk

Reverse-phase HPLC (RP-HPLC) is the most common mode used for compounds of this nature. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comsielc.com An acid modifier like phosphoric acid or formic acid is often added to the mobile phase to protonate the amine groups on N-(3-Aminopropyl)-2-nitrobenzenamine, ensuring sharp, symmetrical peak shapes by preventing interaction with residual silanol (B1196071) groups on the stationary phase. sielc.comsielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the nitroaromatic ring provides a strong chromophore.

For preparative HPLC, the same separation principles apply, but on a larger scale with larger columns and higher flow rates to isolate gram-level quantities of the pure compound. warwick.ac.uk This technique is invaluable for obtaining high-purity material required for further research and characterization.

Below is a table detailing typical starting parameters for the HPLC analysis of N-(3-Aminopropyl)-2-nitrobenzenamine and related compounds.

| Parameter | Analytical HPLC | Preparative HPLC |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) or specialized reverse-phase like Newcrom R1 sielc.com | C18 (e.g., >20 mm inner diameter) |

| Mobile Phase | Acetonitrile / Water with 0.1% Phosphoric or Formic Acid sielc.comsielc.com | Acetonitrile / Water with a volatile modifier |

| Flow Rate | 0.5 - 1.5 mL/min | >20 mL/min |

| Detection | UV-Vis Detector (e.g., at 210 nm or a wavelength of maximum absorbance) sielc.com | UV-Vis Detector |

| Temperature | Ambient or controlled (e.g., 25-40 °C) | Ambient |

| Injection Volume | 5 - 20 µL | >100 µL |

Gas Chromatography (GC) is another powerful technique for the separation and analysis of volatile and thermally stable compounds. While N-(3-Aminopropyl)-2-nitrobenzenamine has polar amine groups that can cause peak tailing and potential thermal degradation, GC analysis is feasible, often with derivatization or the use of specialized columns. thermofisher.com For related compounds like nitroanilines, GC methods are well-established. epa.gov

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas, such as helium or nitrogen. The column's stationary phase provides the separation mechanism. For amine-containing compounds, columns with a basic deactivation are often preferred to minimize peak tailing.

The coupling of GC with a mass spectrometer (GC-MS) is particularly effective, providing not only retention time data for quantification but also mass spectra for definitive identification of the parent compound and any impurities. agilent.comrestek.com A nitrogen-phosphorus detector (NPD) can also be used, offering high selectivity for nitrogen-containing compounds like N-(3-Aminopropyl)-2-nitrobenzenamine. epa.gov

The table below outlines typical conditions for GC analysis of related aniline (B41778) derivatives.

| Parameter | Condition |

| Column | Fused silica (B1680970) capillary column (e.g., DB-5, SE-30) epa.gov |

| Carrier Gas | Helium or Hydrogen epa.gov |

| Injection Mode | Splitless or Direct Liquid Injection restek.com |

| Inlet Temp. | 250 °C (optimized to ensure volatilization without degradation) |

| Oven Program | Temperature gradient (e.g., start at 70°C, ramp to 240°C) agilent.com |

| Detector | Mass Spectrometry (MS) or Nitrogen-Phosphorus Detector (NPD) epa.govagilent.com |

Microscopic and Surface Characterization Techniques

While chromatographic techniques analyze the bulk properties and purity of N-(3-Aminopropyl)-2-nitrobenzenamine, microscopic and surface characterization methods provide information about its morphology, surface composition, and topography, which are crucial when the material is used in solid-state applications or as a surface modifier.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to visualize the morphology and structure of materials at the micro- and nanoscale. For a small organic molecule like N-(3-Aminopropyl)-2-nitrobenzenamine, these techniques are not typically used to visualize individual molecules. Instead, they are applied to study the solid-state form of the material, such as its crystalline habit, particle size distribution, or the morphology of thin films.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface. An electron beam is scanned across the sample, and the resulting secondary or backscattered electrons are collected to form an image. SEM would be employed to study the crystal morphology, aggregation state, and surface texture of solid N-(3-Aminopropyl)-2-nitrobenzenamine powder.

Transmission Electron Microscopy (TEM) involves passing a beam of electrons through an ultra-thin specimen. TEM offers much higher resolution than SEM and can reveal details about the internal structure, such as crystallinity and lattice defects. If N-(3-Aminopropyl)-2-nitrobenzenamine were synthesized as nanoparticles or used to create a nanocomposite material, TEM would be essential for characterizing the size, shape, and dispersion of these nanostructures.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. XPS is invaluable for confirming the surface integrity of N-(3-Aminopropyl)-2-nitrobenzenamine.

When a sample is irradiated with X-rays, photoelectrons are emitted from the material's surface. The kinetic energy of these electrons is measured, and from this, the binding energy can be determined. Each element has a characteristic set of binding energies, allowing for elemental identification. Furthermore, small shifts in these binding energies (chemical shifts) provide information about the oxidation state and local chemical environment of the atoms.

For N-(3-Aminopropyl)-2-nitrobenzenamine (C₉H₁₃N₃O₂), XPS can:

Confirm the presence of Carbon (C), Nitrogen (N), and Oxygen (O) on the surface.

Distinguish between the different chemical states of nitrogen: the primary amine (-NH₂), the secondary amine (-NH-), and the nitro group (-NO₂). nih.gov

Differentiate between the various carbon environments (aliphatic C-C/C-H, C-N, and aromatic C=C/C-NO₂). d-nb.info

Identify the oxygen atoms in the nitro group.

The table below provides the expected core level binding energies for the distinct chemical environments in N-(3-Aminopropyl)-2-nitrobenzenamine.

| Element | Core Level | Functional Group | Expected Binding Energy (eV) |

| O 1s | 1s | Nitro group (O=N) | ~532.0 - 533.9 |

| N 1s | 1s | Nitro group (-NO₂) | ~405.6 |

| N 1s | 1s | Primary/Secondary Amines (-NH₂/-NH-) | ~399.4 - 400.5 nih.govd-nb.info |

| C 1s | 1s | Aliphatic (C-C, C-H) | ~285.0 |

| C 1s | 1s | Amine-bound (C-N) | ~286.0 |

| C 1s | 1s | Nitro-bound Aromatic (C-NO₂) | ~287.3 |

Atomic Force Microscopy (AFM) is a very-high-resolution type of scanning probe microscopy that provides topographical information about surfaces at the nanoscale. An AFM generates a 3D profile of the surface by scanning a sharp mechanical probe attached to a cantilever across the sample.

For N-(3-Aminopropyl)-2-nitrobenzenamine, AFM would not be used to image the molecule itself but rather to characterize thin films or layers of the compound deposited on a substrate. This analysis is critical if the molecule is used to functionalize a surface for applications in sensors, electronics, or biomaterials.